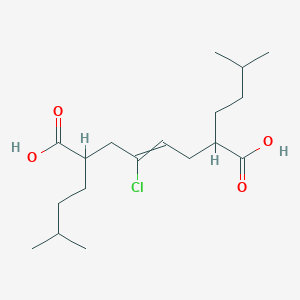![molecular formula C17H11NO4 B14743111 (Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid CAS No. 6296-17-9](/img/structure/B14743111.png)
(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid is an organic compound characterized by its unique structure, which includes a fluorenone moiety and a butenoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid typically involves the reaction of 9-oxofluorene-2-amine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted amines, and various oxo compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-oxo-4-[(9-oxofluoren-2-yl)amino]butanoic acid
- 4-oxo-4-[(9-oxofluoren-2-yl)amino]pent-2-enoic acid
- 4-oxo-4-[(9-oxofluoren-2-yl)amino]hex-2-enoic acid
Uniqueness
(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6296-17-9 |
|---|---|
Formule moléculaire |
C17H11NO4 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid |
InChI |
InChI=1S/C17H11NO4/c19-15(7-8-16(20)21)18-10-5-6-12-11-3-1-2-4-13(11)17(22)14(12)9-10/h1-9H,(H,18,19)(H,20,21)/b8-7- |
Clé InChI |
HMCWJDHEDIGUQT-FPLPWBNLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C\C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


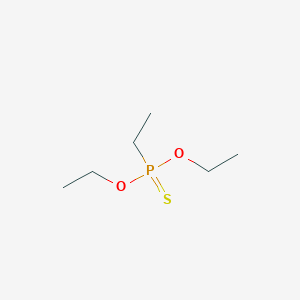
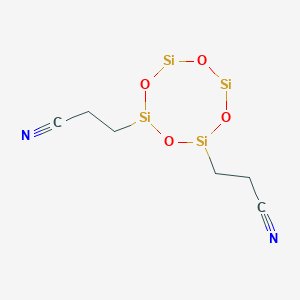
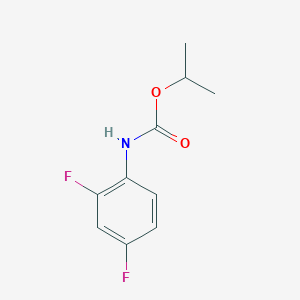
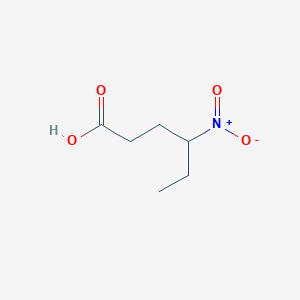

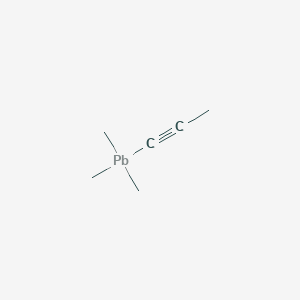
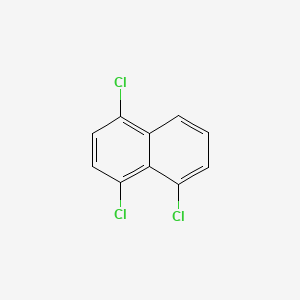
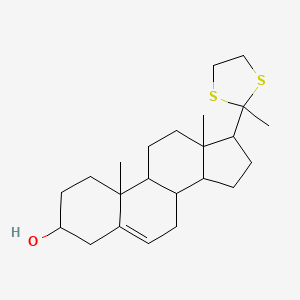


![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)


